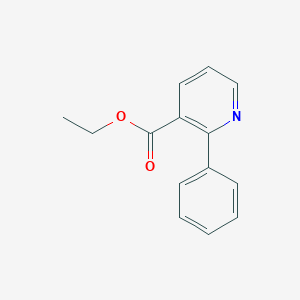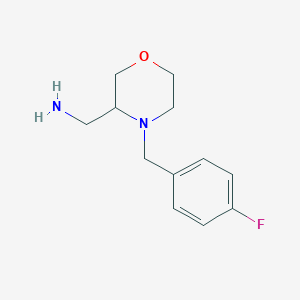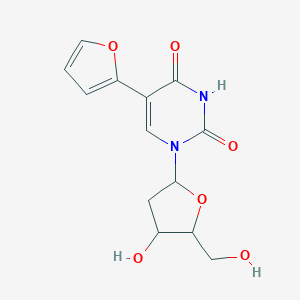
5-Furan-2-yl-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, etc.) and chemical properties (like acidity, basicity, etc.).Scientific Research Applications
Theoretical Studies and Electronic Properties
Research conducted by Essa and Jalbout (2008) delved into the theoretical aspects, comparing the structural and electronic properties of molecules similar to the specified compound against AZT molecules. Their findings indicate that these molecules share similar properties, suggesting potential in drug development and understanding molecule behavior at the quantum level (Essa & Jalbout, 2008).
Chemical Constituents and Biological Activity
L. Xiao (2005) identified compounds from Callyspongia Fibrosa, including a similar compound, highlighting the diverse chemical constituents present in natural sources and their significance in discovering new bioactive compounds (Xiao, 2005).
Heterocyclic Compounds and Antimicrobial Activity
Mageed, El- Ezabi, and Khaled (2021) explored new heterocyclic compounds derived from related structures for their antimicrobial activity. Their work underscores the importance of such compounds in developing new antimicrobial agents (Mageed et al., 2021).
Synthesis of Biologically Active Compounds
Aniskova, Grinev, and Yegorova (2017) focused on synthesizing new compounds with pyrimidine and pyridazine fragments, aiming at biological activity. Their methodology provides a foundation for creating molecules with potential therapeutic applications (Aniskova et al., 2017).
Fluorescent Probes for Nucleic Acids
Greco and Tor (2007) synthesized modified nucleoside analogues, including furan derivatives, for use as responsive fluorescent probes in nucleic acid research. This application is crucial for bioanalytical methods and understanding DNA interactions (Greco & Tor, 2007).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, and safety measures needed while handling it.
Future Directions
This involves predicting or suggesting future research directions, like potential applications of the compound, based on its properties and behavior.
Please consult a professional chemist or a trusted source for accurate information. It’s always important to handle chemicals safely and understand their impacts.
properties
IUPAC Name |
5-(furan-2-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6/c16-6-10-8(17)4-11(21-10)15-5-7(9-2-1-3-20-9)12(18)14-13(15)19/h1-3,5,8,10-11,16-17H,4,6H2,(H,14,18,19)/t8-,10+,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTGFYBALHWJGB-JMJZKYOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=CO3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=CO3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919284 |
Source


|
| Record name | 1-(2-Deoxypentofuranosyl)-5-(furan-2-yl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Furan-2-yl-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |
CAS RN |
92233-50-6 |
Source


|
| Record name | 1-(2-Deoxypentofuranosyl)-5-(furan-2-yl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

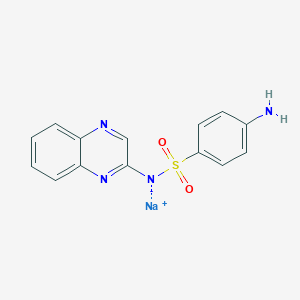
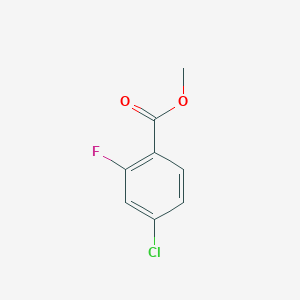
![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)

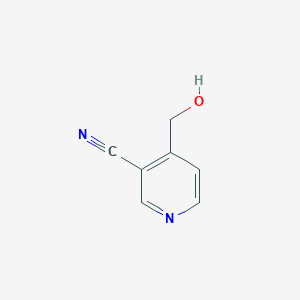
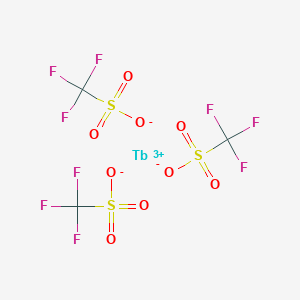
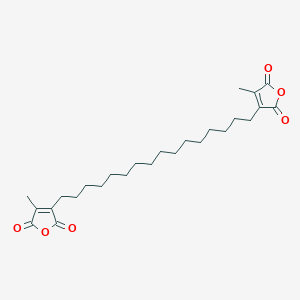
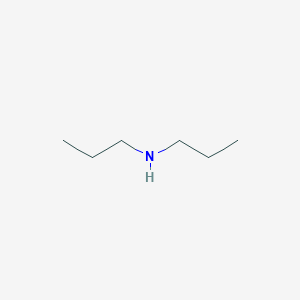
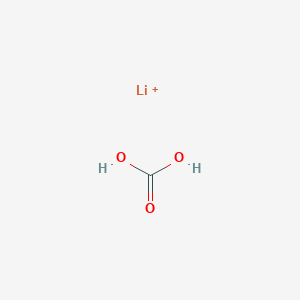
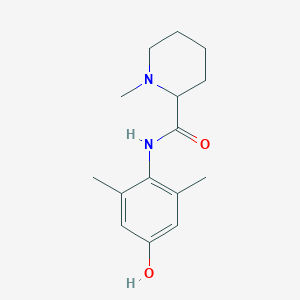
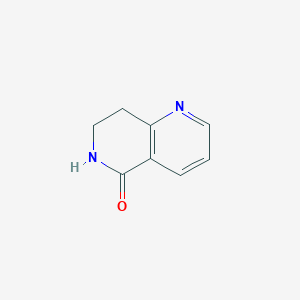
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)
